JH530

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

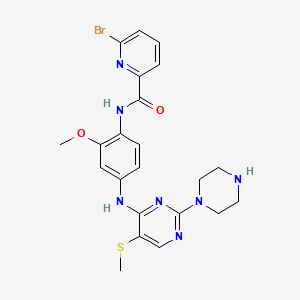

C22H24BrN7O2S |

|---|---|

Molecular Weight |

530.4 g/mol |

IUPAC Name |

6-bromo-N-[2-methoxy-4-[(5-methylsulfanyl-2-piperazin-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C22H24BrN7O2S/c1-32-17-12-14(6-7-15(17)28-21(31)16-4-3-5-19(23)27-16)26-20-18(33-2)13-25-22(29-20)30-10-8-24-9-11-30/h3-7,12-13,24H,8-11H2,1-2H3,(H,28,31)(H,25,26,29) |

InChI Key |

ZMAGFFCQJPNJDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=NC(=NC=C2SC)N3CCNCC3)NC(=O)C4=NC(=CC=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: The Therapeutic Potential of 2,4-Pyrimidinediamine Derivatives as Dual ALK and HDAC Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide focuses on a specific 2,4-pyrimidinediamine derivative, designated as compound 12a in recent literature, which has been identified as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[2][3] Such dual inhibition presents a promising therapeutic strategy for cancers addicted to ALK signaling, potentially overcoming the drug resistance often associated with single-target ALK inhibitors.[1][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with this class of compounds, using compound 12a as a prime exemplar.

Core Compound Profile: A Dual ALK/HDAC Inhibitor

Compound 12a is a novel 2,4-pyrimidinediamine derivative designed to concurrently inhibit ALK and HDACs.[2][3] The rationale for this dual-target approach stems from evidence that combining ALK inhibitors with HDAC inhibitors can synergistically enhance anti-proliferative effects in cancer cells, particularly in non-small cell lung cancer (NSCLC).[1][4]

Quantitative Biological Activity

The inhibitory potency of compound 12a was evaluated against wild-type ALK (ALKwt), HDAC1, and a panel of cancer cell lines. The results demonstrate significant biological activity, positioning it as a promising candidate for further development.[2]

Table 1: In Vitro Inhibitory Activity of Compound 12a [4]

| Target/Cell Line | IC50 (nM) | Notes |

| Enzymes | ||

| ALKwt | 9.5 | Demonstrates potent inhibition of the primary kinase target. |

| HDAC1 | 1450 | Shows activity against the secondary epigenetic target. |

| Cancer Cell Lines | ||

| A549 (Lung) | 10 | |

| MDA-MB-231 (Breast) | 3 | |

| HepG2 (Liver) | 7 | |

| SK-N-BE(2) (Neuroblastoma) | 0.3 | Notably high sensitivity in this ALK-positive cell line. |

| H2228 (Lung) | 11 | ALK-dependent lung cancer cell line. |

Signaling Pathways and Mechanism of Action

Compound 12a exerts its anti-cancer effects by simultaneously blocking two critical pathways involved in tumor growth and survival: the ALK signaling cascade and the epigenetic regulation controlled by HDACs.

ALK Signaling Pathway Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements (e.g., EML4-ALK fusion), drives oncogenesis in various cancers.[5][6] Activated ALK triggers multiple downstream pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT cascades, which collectively promote cell proliferation, survival, and metastasis.[7][8] Compound 12a acts as an ATP-competitive inhibitor, blocking the kinase domain of ALK and thereby preventing its autophosphorylation and the subsequent activation of these downstream effectors.[4]

HDAC Inhibition Mechanism

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[9][10] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors like compound 12a block these enzymes, causing hyperacetylation of histones.[11] This relaxes the chromatin structure, allowing for the re-expression of silenced tumor suppressor genes (like p21 and p53), which in turn can induce cell cycle arrest and apoptosis.[9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. lung.org [lung.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of selective anticancer action of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

JH530: A Novel Hedgehog Pathway Inhibitor with Potent Immunomodulatory Properties in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers.[1][2][3] Its aberrant activation can drive tumor growth, promote cancer stem cell maintenance, and contribute to an immunosuppressive tumor microenvironment.[3] JH530 is a novel, potent, and selective small molecule inhibitor targeting the GLI family of transcription factors, the terminal effectors of the Hh pathway. This document provides a comprehensive overview of the preclinical data and immunomodulatory properties of this compound, highlighting its potential as a next-generation cancer therapeutic. We present detailed experimental protocols, quantitative data from in vitro and in vivo studies, and visualizations of its mechanism of action and experimental workflows.

Introduction: The Hedgehog Pathway in Oncology

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue development.[1][2] In adult tissues, the pathway is largely quiescent but can be reactivated under specific circumstances, such as tissue repair and, pathologically, in cancer.[1][2] Aberrant Hh signaling has been identified as a key driver in a variety of malignancies, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[3]

The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched-1 (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3). The GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Targeting the Hh pathway has emerged as a promising therapeutic strategy.[2] While SMO inhibitors have been approved for clinical use, resistance mechanisms and the ability of some tumors to activate the pathway downstream of SMO have necessitated the development of inhibitors targeting other pathway components. This compound was designed to directly inhibit the transcriptional activity of GLI, offering a potential therapeutic advantage.

This compound: Mechanism of Action

This compound is a first-in-class, orally bioavailable small molecule that directly binds to and inhibits the DNA-binding domain of GLI1 and GLI2. By preventing the transcription of Hh target genes, this compound effectively shuts down pathway activity downstream of SMO, potentially overcoming resistance mechanisms associated with SMO inhibitors.

Caption: Mechanism of Action of this compound in the Hedgehog Signaling Pathway.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines with activated Hedgehog signaling. In vivo studies have further confirmed its anti-tumor efficacy.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Hh Pathway Status | IC50 (nM) |

| Panc-1 | Pancreatic | Ligand-dependent | 150 |

| AsPC-1 | Pancreatic | Ligand-dependent | 220 |

| A549 | Lung | Ligand-dependent | 350 |

| NCI-H460 | Lung | Ligand-dependent | 410 |

| PC-3 | Prostate | Ligand-independent | 85 |

| DU145 | Prostate | Ligand-independent | 110 |

| Daoy | Medulloblastoma | PTCH1 mutant | 50 |

| SU-BCC | Basal Cell Carcinoma | PTCH1 mutant | 35 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Change in Survival (days) |

| PC-3 (Prostate) | Vehicle | 0 | - |

| This compound (25 mg/kg, oral, daily) | 65 | +21 | |

| Daoy (Medulloblastoma) | Vehicle | 0 | - |

| This compound (25 mg/kg, oral, daily) | 82 | +35 | |

| Panc-1 (Pancreatic) | Vehicle | 0 | - |

| This compound (50 mg/kg, oral, daily) | 58 | +18 |

Table 3: Immunomodulatory Effects of this compound on Tumor Microenvironment (TME) in PC-3 Xenografts

| Marker | Cell Type | Change vs. Vehicle |

| CD8+ | Cytotoxic T Lymphocytes | + 45% |

| FoxP3+ | Regulatory T cells (Tregs) | - 30% |

| Arg1+ | M2 Macrophages | - 50% |

| PD-L1 | Tumor & Immune Cells | - 40% (expression level) |

| IL-12 | Cytokine | + 60% |

| TGF-β | Cytokine | - 35% |

Detailed Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound (0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 values using non-linear regression analysis.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously implant 5 x 10^6 PC-3 cells into the flank of 6-week-old male athymic nude mice.

-

Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

-

Randomization: Randomize mice into treatment (this compound, 25 mg/kg) and vehicle control groups (n=10 per group).

-

Dosing: Administer treatment orally once daily for 28 days.

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

-

Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis.

Flow Cytometry for TME Analysis

-

Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into single-cell suspensions.

-

Staining: Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD4, FoxP3, F4/80, CD206).

-

Data Acquisition: Acquire data on a flow cytometer (e.g., BD LSRFortessa).

-

Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify immune cell populations.

Visualizations: Workflows and Pathways

Caption: Preclinical Development Workflow for this compound.

Caption: this compound's Proposed Immunomodulatory Mechanism.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent that targets the Hedgehog signaling pathway at the level of the GLI transcription factors. Its potent anti-tumor activity, demonstrated in both in vitro and in vivo preclinical models, is coupled with a significant immunomodulatory effect. By inhibiting the Hh pathway, this compound not only directly halts tumor cell proliferation but also appears to reverse the immunosuppressive tumor microenvironment, leading to an influx of cytotoxic T lymphocytes and a reduction in suppressive cell types like Tregs and M2 macrophages.

These findings strongly support the continued development of this compound as a monotherapy and in combination with immune checkpoint inhibitors. Future studies will focus on elucidating the detailed molecular mechanisms of its immunomodulatory effects, identifying predictive biomarkers for patient stratification, and advancing this compound into clinical trials.

References

JH530: A Technical Guide for the Investigation of Non-Apoptotic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulated cell death pathways are critical for tissue homeostasis, and their dysregulation is implicated in numerous diseases, including cancer. While apoptosis has been extensively studied, non-apoptotic cell death mechanisms such as ferroptosis, necroptosis, and pyroptosis are emerging as crucial targets for therapeutic intervention. This technical guide provides an in-depth overview of JH530, a potent small molecule, and its application in the study of non-apoptotic cell death, with a primary focus on ferroptosis. This compound is characterized as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key negative regulator of ferroptosis. By inhibiting STAT3, this compound promotes the induction of ferroptosis, offering a novel tool for researchers and drug developers. This guide details the underlying signaling pathways, provides comprehensive experimental protocols for the induction and quantification of non-apoptotic cell death, and presents quantitative data in structured tables for comparative analysis.

Introduction to Non-Apoptotic Cell Death

Multicellular organisms rely on programmed cell death to eliminate unwanted or damaged cells. Beyond the well-characterized apoptotic pathway, several regulated non-apoptotic cell death modalities have been identified, each with distinct molecular mechanisms and morphological features.[1][2] These pathways, including ferroptosis, necroptosis, and pyroptosis, are increasingly recognized for their roles in development, immunity, and various pathologies.[1][2]

-

Ferroptosis: An iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[3][4] It is biochemically distinct from other forms of cell death and is regulated by multiple metabolic pathways, including those involving glutathione (GSH) and the enzyme glutathione peroxidase 4 (GPX4).[4][5]

-

Necroptosis: A regulated form of necrosis that is typically initiated in response to death receptor signaling when apoptosis is blocked.[6][7] Key mediators of necroptosis include receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed-lineage kinase domain-like pseudokinase (MLKL).[6][7][8]

-

Pyroptosis: A pro-inflammatory form of programmed cell death initiated by the activation of inflammasomes and mediated by the gasdermin family of proteins.[9][10][11] This process leads to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[11][12]

This compound: A Novel Inducer of Ferroptosis via STAT3 Inhibition

This compound is a small molecule inhibitor of STAT3, a transcription factor that plays a pivotal role in tumor cell survival and proliferation.[5][13] Emerging evidence indicates that STAT3 is a key negative regulator of ferroptosis.[5][13] Activated STAT3 can promote the transcription of genes encoding anti-ferroptotic proteins, such as GPX4 and SLC7A11 (a component of the system Xc- cystine/glutamate antiporter).[5][13][14] By inhibiting the system Xc-, cysteine uptake is reduced, leading to GSH depletion and subsequent inactivation of GPX4, a crucial enzyme that detoxifies lipid peroxides.[4][15] Direct inhibition of GPX4 also leads to the accumulation of lipid reactive oxygen species (ROS) and ferroptotic cell death.[16][17]

Therefore, by inhibiting STAT3, this compound is hypothesized to downregulate the expression of key ferroptosis suppressors, leading to an increase in lipid peroxidation and subsequent cell death. This positions this compound as a valuable tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential in diseases like cancer.[5][18]

Signaling Pathway of this compound-Induced Ferroptosis

The proposed mechanism of action for this compound in inducing ferroptosis is centered on its inhibition of the STAT3 signaling pathway.

Quantitative Data Presentation

The following tables summarize expected quantitative outcomes from key experiments designed to assess this compound-induced non-apoptotic cell death. These values are representative and may vary depending on the cell line and experimental conditions.

Table 1: Cell Viability Assessment

| Treatment | Concentration (µM) | Cell Viability (%) |

| Vehicle (DMSO) | - | 100 ± 5 |

| This compound | 1 | 85 ± 7 |

| This compound | 5 | 62 ± 8 |

| This compound | 10 | 41 ± 6 |

| This compound + Ferrostatin-1 | 10 + 1 | 89 ± 5 |

| Erastin (Positive Control) | 10 | 45 ± 7 |

Cell viability measured by MTT or CCK-8 assay after 24-hour treatment.

Table 2: Lipid ROS Quantification

| Treatment | Concentration (µM) | C11-BODIPY Green Fluorescence (Arbitrary Units) |

| Vehicle (DMSO) | - | 100 ± 10 |

| This compound | 5 | 250 ± 20 |

| This compound | 10 | 480 ± 35 |

| This compound + Ferrostatin-1 | 10 + 1 | 120 ± 15 |

| RSL3 (Positive Control) | 1 | 520 ± 40 |

Lipid ROS levels measured by flow cytometry using the C11-BODIPY 581/591 probe.

Table 3: Protein Expression Analysis (Western Blot)

| Treatment | p-STAT3 (Relative Expression) | GPX4 (Relative Expression) | p-MLKL (Relative Expression) |

| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |

| This compound (10 µM) | 0.25 ± 0.05 | 0.40 ± 0.08 | 1.10 ± 0.15 |

| TSZ (Positive Control) | - | - | 3.50 ± 0.40 |

Relative protein expression normalized to a loading control (e.g., β-actin).

Table 4: Pyroptosis Marker Analysis

| Treatment | LDH Release (% of Maximum) | Caspase-1 Activity (Fold Change) | IL-1β Secretion (pg/mL) |

| Vehicle (DMSO) | 5 ± 2 | 1.0 ± 0.1 | < 10 |

| This compound (10 µM) | 8 ± 3 | 1.2 ± 0.2 | < 10 |

| LPS + Nigericin (Positive Control) | 85 ± 10 | 5.5 ± 0.7 | 850 ± 90 |

LDH release, Caspase-1 activity, and IL-1β secretion measured after appropriate stimulation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to study this compound-induced non-apoptotic cell death.

General Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate multi-well plates or dishes at a density that ensures they are in the exponential growth phase at the time of treatment.

-

Treatment Preparation: Prepare stock solutions of this compound, ferroptosis inducers (Erastin, RSL3), necroptosis inducers (e.g., TSZ: TNFα, Smac mimetic, Z-VAD-FMK), pyroptosis inducers (e.g., LPS and Nigericin), and inhibitors (Ferrostatin-1) in a suitable solvent such as DMSO.[19][20]

-

Cell Treatment: Dilute the stock solutions to the desired final concentrations in fresh cell culture medium and add to the cells. Include a vehicle control (DMSO) in all experiments.

-

Incubation: Incubate the cells for the specified duration under standard cell culture conditions (37°C, 5% CO₂).

Ferroptosis Assays

-

After treatment, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

For MTT assays, add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[19]

-

Following treatment, incubate cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[21][22]

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Analyze the cells by fluorescence microscopy or flow cytometry.[3][21]

-

The fluorescence emission of the C11-BODIPY probe shifts from red (~591 nm) to green (~510 nm) upon oxidation, indicating lipid peroxidation.[21][22]

-

Quantify the green fluorescence intensity to determine the level of lipid ROS.

Experimental Workflow for Ferroptosis Study

Necroptosis Assay

-

After treatment with this compound or a positive control for necroptosis (e.g., TSZ), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against p-MLKL overnight at 4°C.[1][23]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the p-MLKL signal to a loading control (e.g., β-actin or total MLKL).[7]

Pyroptosis Assays

-

After treatment, centrifuge the plate to pellet any detached cells.

-

Carefully transfer a portion of the cell culture supernatant to a new plate.

-

Add the LDH reaction mixture from a commercial kit to the supernatant.[24][25][26]

-

Incubate for the recommended time at room temperature, protected from light.

-

Add the stop solution and measure the absorbance at 490 nm.[24]

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).[24][27]

-

Use a commercial caspase-1 activity assay kit, which typically utilizes a fluorescently labeled caspase-1 inhibitor (e.g., FAM-YVAD-FMK).[28][29][30]

-

Add the reagent directly to the cell culture and incubate for the recommended time.

-

The reagent will bind to active caspase-1, and the fluorescent signal can be measured by fluorescence microscopy, a plate reader, or flow cytometry.[4][28][31]

-

Collect the cell culture supernatant after treatment.

-

Perform an ELISA for IL-1β using a commercial kit according to the manufacturer's protocol.[8][24][32]

-

Briefly, coat a 96-well plate with a capture antibody for IL-1β.

-

Add the cell supernatants and standards to the wells.

-

Add a detection antibody, followed by a substrate solution.

-

Measure the absorbance and determine the concentration of IL-1β from a standard curve.[33]

Logical Relationship for Differentiating Non-Apoptotic Cell Death

Conclusion

This compound presents a promising chemical tool for the study of non-apoptotic cell death, particularly ferroptosis, through its inhibitory action on STAT3. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to effectively utilize this compound in their investigations. The ability to selectively induce a specific form of non-apoptotic cell death has significant implications for understanding fundamental cellular processes and for the development of novel therapeutic strategies for a range of diseases, including therapy-resistant cancers. Further research into the effects of this compound on other non-apoptotic pathways, such as necroptosis and pyroptosis, may reveal additional applications for this versatile compound.

References

- 1. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroptosis-induced inflammation and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. benchchem.com [benchchem.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Frontiers | Ferroptosis-Inducing Nanomedicine for Cancer Therapy [frontiersin.org]

- 12. How Pyroptosis Contributes to Inflammation and Fibroblast-Macrophage Cross-Talk in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Dual Roles of STAT3 in Ferroptosis: Mechanism, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of STAT3-NF-κB pathway facilitates SSPH I-induced ferroptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Mixed lineage kinase domain-like protein (MLKL) | Abcam [abcam.com]

- 21. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. antibodiesinc.com [antibodiesinc.com]

- 29. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]

- 30. mybiosource.com [mybiosource.com]

- 31. m.youtube.com [m.youtube.com]

- 32. blog.abclonal.com [blog.abclonal.com]

- 33. A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

JH530: A Technical Deep-Dive into a Novel Methuosis-Inducing Agent for Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH530 has emerged as a promising small molecule inhibitor in the landscape of oncology research, particularly for its potent and selective activity against triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis and key biological assays, and presents quantitative data on its efficacy. Furthermore, this document elucidates the compound's mechanism of action, highlighting its role as a methuosis inducer that activates the ROS-MKK4-p38 signaling pathway. Visual diagrams of the synthetic workflow and the signaling cascade are provided to facilitate a deeper understanding of this novel therapeutic candidate.

Chemical Structure and Properties

This compound is a pyrimidinediamine derivative with the systematic IUPAC name N-(4-((2-((3-bromophenyl)amino)pyrimidin-4-yl)amino)phenyl)-3-methoxy-N-methylbenzamide. Its molecular formula is C22H24BrN7O2S, and it has a molecular weight of 530.44 g/mol . The chemical structure of this compound is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2928616-74-2 |

| Molecular Formula | C22H24BrN7O2S |

| Molecular Weight | 530.44 g/mol |

| SMILES | N(C1=NC(=NC=C1SC)N2CCNCC2)C3=CC(OC)=C(NC(=O)C=4N=C(Br)C=CC4)C=C3 |

| Purity | >98% |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. The general synthetic scheme for pyrimidinediamine derivatives, as described for its analog DZ-514, involves the reaction of a substituted pyrimidine with an appropriate amine. The detailed experimental protocol for the synthesis of this compound is based on the methods reported for analogous compounds.

Experimental Protocol for Synthesis

The synthesis of this compound involves the following key steps:

-

Step 1: Synthesis of the pyrimidine core. This typically involves the condensation of a dicarbonyl compound with a urea or thiourea derivative to form the pyrimidine ring.

-

Step 2: Functionalization of the pyrimidine ring. Halogenation of the pyrimidine ring, for example at the 2- and 4-positions, allows for subsequent nucleophilic substitution reactions.

-

Step 3: Sequential amination. The halogenated pyrimidine is reacted sequentially with two different amine-containing fragments to introduce the side chains present in the final this compound molecule. The order of addition and reaction conditions are critical to ensure the desired product is obtained.

-

Step 4: Final modification and purification. The final step may involve modifications to the side chains, followed by purification of the final compound using techniques such as column chromatography and recrystallization.

Biological Activity and Mechanism of Action

This compound is a potent inducer of methuosis, a form of non-apoptotic cell death, in triple-negative breast cancer (TNBC) cells. This activity is characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm, ultimately leading to cell death.[1]

In Vitro Efficacy

This compound demonstrates significant anti-proliferative activity against various TNBC cell lines.

Table 2: In Vitro Activity of this compound against TNBC Cell Lines

| Cell Line | IC50 (µM) |

| HCC1806 | Data not yet publicly available |

| HCC1937 | Data not yet publicly available |

| MDA-MB-468 | Data not yet publicly available |

Note: Specific IC50 values for this compound are not yet published in the primary literature but are expected to be in the low micromolar range based on the activity of its close analog, DZ-514.

Mechanism of Action: ROS-MKK4-p38 Signaling Pathway

The methuosis-inducing activity of this compound is mediated through the activation of the ROS-MKK4-p38 signaling pathway.[1][2] This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), which then activates MKK4 (MAPK Kinase 4). Activated MKK4, in turn, phosphorylates and activates p38 MAP kinase, leading to the downstream effects that result in methuosis.

Experimental Protocols for Biological Assays

The biological activity of this compound has been characterized using a variety of standard in vitro assays.

Cell Viability Assay

-

Cell Lines: HCC1806, HCC1937, MDA-MB-468 (human triple-negative breast cancer cell lines).

-

Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader, and the IC50 values are calculated.

Vacuolization Assay

-

Method: TNBC cells are treated with this compound at various concentrations and time points. The formation of intracellular vacuoles is observed and documented using phase-contrast microscopy.

Western Blot Analysis

-

Purpose: To confirm the activation of the MKK4-p38 signaling pathway.

-

Method: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated MKK4, total MKK4, phosphorylated p38, and total p38. A housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. The protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound is a novel and potent methuosis-inducing agent with significant potential for the treatment of triple-negative breast cancer. Its unique mechanism of action, involving the activation of the ROS-MKK4-p38 signaling pathway, offers a new therapeutic strategy for this aggressive and difficult-to-treat cancer subtype. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing this promising compound.

References

Unraveling JH530: A Novel Anti-Cancer Agent (Information Not Available)

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information could be found for a novel anti-cancer agent designated as "JH530." This suggests that "this compound" may be an internal code name for a compound in very early stages of development and not yet disclosed in publications, a misnomer, or a placeholder designation.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, detailed experimental protocols, or visualizations of its mechanism of action and associated signaling pathways as requested.

General principles of anti-cancer drug development involve the identification of a molecular target crucial for cancer cell growth and survival. Researchers then design and synthesize compounds that can modulate the activity of this target. Preclinical studies, involving in vitro experiments on cancer cell lines and in vivo studies in animal models, are conducted to assess the compound's efficacy, toxicity, and pharmacokinetic properties.

Should "this compound" be a legitimate, emerging therapeutic candidate, information regarding its specific mechanism of action, the signaling pathways it affects, and the quantitative data from preclinical studies would be detailed in forthcoming scientific publications and presentations at major cancer research conferences.

For researchers, scientists, and drug development professionals interested in the latest advancements in oncology, it is recommended to monitor peer-reviewed journals, patent filings, and the pipelines of pharmaceutical and biotechnology companies for the disclosure of novel anti-cancer agents. As new compounds progress through the development pipeline, detailed information supporting their therapeutic potential will be made available to the scientific community.

An In-depth Technical Guide to Methuosis Induced by JH530

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methuosis is a distinct form of non-apoptotic cell death characterized by the extensive accumulation of cytoplasmic vacuoles derived from macropinosomes, leading to eventual cell rupture.[1][2] This process presents a promising therapeutic avenue for cancers resistant to traditional apoptosis-inducing agents.[3] This guide focuses on the induction of methuosis by JH530, a small molecule compound that has shown significant activity in triple-negative breast cancer (TNBC) cell lines.[3][4] As an analogue of the known methuosis inducer DZ-514, this compound is believed to exert its cytotoxic effects through the activation of the ROS-MKK4-p38 signaling pathway.[3][5] This document provides a comprehensive overview of the core mechanisms, detailed experimental protocols for studying this compound-induced methuosis, and a summary of the available quantitative data.

Introduction to Methuosis

Methuosis, derived from the Greek word "methuo" meaning "to drink to intoxication," is a type of regulated cell death morphologically defined by the formation of large, translucent cytoplasmic vacuoles.[2] These vacuoles originate from the macropinocytosis pathway, an endocytic process responsible for the non-specific uptake of extracellular fluid and solutes.[6] In methuosis, the normal trafficking and maturation of macropinosomes are disrupted, leading to their uncontrolled fusion and enlargement, ultimately causing a loss of plasma membrane integrity and cell death.[2][6]

Key characteristics of methuosis include:

-

Extensive cytoplasmic vacuolization: The most prominent feature is the displacement of cytoplasm by large, single-membrane vacuoles.[6]

-

Macropinosome origin: The vacuoles are derived from an overactive and dysfunctional macropinocytosis process.[6]

-

Non-apoptotic nature: Methuosis occurs without the typical hallmarks of apoptosis, such as caspase activation and nuclear fragmentation.[2]

The induction of methuosis has emerged as a potential strategy to overcome drug resistance in cancer, particularly in tumors with defects in apoptotic pathways.[3]

This compound: A Novel Inducer of Methuosis

This compound is a synthetic small molecule identified as a potent inducer of methuosis in several triple-negative breast cancer (TNBC) cell lines, including HCC1806, HCC1937, and MDA-MB-468.[3][4] It is an analogue of DZ-514, another compound demonstrated to induce methuosis in TNBC.[3][5] Due to their high structural similarity, this compound is presumed to share the same mechanism of action as DZ-514.[3]

Mechanism of Action

The primary signaling cascade implicated in this compound-induced methuosis is the ROS-MKK4-p38 pathway .[3][5] This pathway is a key component of the cellular response to stress.

-

Reactive Oxygen Species (ROS) Production: The initial trigger is believed to be an increase in intracellular reactive oxygen species.

-

Activation of MKK4: Elevated ROS levels lead to the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).

-

Phosphorylation of p38 MAPK: Activated MKK4, in turn, phosphorylates and activates p38 Mitogen-Activated Protein Kinase (p38 MAPK).

-

Induction of Methuosis: The activation of p38 MAPK ultimately orchestrates the cellular changes that result in methuosis, although the downstream effectors that directly impact macropinosome trafficking are still under investigation.

Another critical pathway in the regulation of macropinocytosis and methuosis is the Rac1-Arf6 signaling axis . While not directly confirmed for this compound, its central role in methuosis induced by other stimuli, such as activated Ras, warrants its consideration.[7]

-

Rac1 Activation: Rac1, a small GTPase, is a key regulator of actin cytoskeleton dynamics and the formation of macropinosomes. Its activation is often a prerequisite for increased macropinocytosis.

-

Arf6 Inactivation: Arf6, another small GTPase, is involved in the recycling of macropinosomes back to the plasma membrane. In some models of methuosis, the inactivation of Arf6, mediated by GIT1, leads to a failure of macropinosome recycling and their subsequent accumulation.[7]

Quantitative Data on Methuosis Induction

While specific quantitative data for this compound is limited in the public domain, the information available for its analogue, DZ-514, provides valuable insights into its potential efficacy.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Methuosis Inducers and Related Compounds in TNBC Cell Lines

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | HCC1806 | Data not available | |

| HCC1937 | Data not available | ||

| MDA-MB-468 | Data not available | ||

| DZ-514 | HCC1806 | "very low concentrations" | [3] |

| MDA-MB-468 | "very low concentrations" | [3] | |

| FZU-0025-065 | HCC1806 | < 8.5 | [4] |

| HCC1937 | < 8.5 | [4] | |

| MDA-MB-468 | < 8.5 | [4] | |

| Talazoparib | MDA-MB-468 | ~0.8 | [8] |

Note: The IC50 values for FZU-0025-065 and Talazoparib are provided for context as compounds tested on the same cell lines, though they may not induce methuosis.

In Vivo Antitumor Activity

Xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds. DZ-514 has been shown to significantly inhibit tumor growth in an HCC1806 xenograft mouse model, suggesting a similar potential for this compound.[5]

Table 2: In Vivo Efficacy of Methuosis Inducers in TNBC Xenograft Models

| Compound | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |

| This compound | HCC1806 | Data not available | Data not available | |

| DZ-514 | HCC1806 | Not specified | "significantly inhibited" | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study this compound-induced methuosis. These are generalized protocols that should be optimized for specific experimental conditions.

Cell Culture

-

Cell Lines: HCC1806, HCC1937, and MDA-MB-468 (ATCC).

-

Culture Medium:

-

HCC1806, HCC1937: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% glutamine, and 1% penicillin-streptomycin.[9]

-

MDA-MB-468: Leibovitz's L-15 Medium supplemented with 10% FBS.

-

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2 (for RPMI-1640) or 0% CO2 (for L-15).[9]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Visualization and Quantification of Vacuolization

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound at the desired concentration and time.

-

Imaging: Observe the cells under a phase-contrast microscope at different time points to monitor the formation of vacuoles.

This method uses a fluorescently labeled dextran to trace the uptake into macropinosomes.

-

Cell Seeding and Treatment: As described in 4.3.1.

-

Dextran Labeling: During the last 30-60 minutes of this compound treatment, add FITC-dextran (70 kDa) to the culture medium at a final concentration of 1 mg/mL.

-

Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

-

Permeabilization (Optional): If co-staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[11]

-

Nuclear Staining: Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on glass slides with an anti-fade mounting medium and visualize using a fluorescence microscope.[11]

-

Quantification: The "Macropinocytic Index" can be determined by quantifying the total fluorescence intensity of internalized dextran per cell using image analysis software like ImageJ.[3]

Measurement of Reactive Oxygen Species (ROS)

The DCFDA assay is commonly used to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

-

DCFDA Staining: Wash the cells with PBS and then incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30-45 minutes at 37°C in the dark.[12][13]

-

Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12][13][14]

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of MKK4 and p38.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[15][16]

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-MKK4 and phospho-p38 (p-p38) overnight at 4°C.[17]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, probe the membrane with antibodies against total MKK4, total p38, and a loading control like GAPDH or β-actin.[17]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject 1 x 10^6 HCC1806 cells in a Matrigel suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[18][19]

-

Tumor Growth and Treatment: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (dose and schedule to be determined) and a vehicle control.

-

Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice a week) using the formula: (Length x Width²) / 2.

-

Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. The tumors can be further processed for histological or molecular analysis.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in methuosis.

Conclusion

This compound represents a promising small molecule for the induction of methuosis in triple-negative breast cancer. Its presumed mechanism of action through the ROS-MKK4-p38 pathway offers a novel therapeutic strategy, particularly for cancers that have developed resistance to apoptosis-based therapies. Further research is required to fully elucidate the specific molecular targets of this compound, establish its detailed pharmacokinetic and pharmacodynamic profiles, and confirm its in vivo efficacy and safety. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and its potential as a next-generation anticancer agent.

References

- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isochromanoindolenines suppress triple-negative breast cancer cell proliferation partially via inhibiting Akt activation [ijbs.com]

- 5. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of nonapoptotic cell death by activated Ras requires inverse regulation of Rac1 and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. arigobio.com [arigobio.com]

- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 13. abcam.com [abcam.com]

- 14. abcam.co.jp [abcam.co.jp]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. altogenlabs.com [altogenlabs.com]

- 19. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]

The Impact of JH530 on Cancer Cell Homeostasis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that "JH530" may be a typographical error, as no compound with this designation is prominently described in the public scientific literature in the context of cancer cell homeostasis. This guide will therefore focus on the well-documented compound ML-133 , a novel small molecule that perturbs cancer cell homeostasis by modulating intracellular zinc levels. Additionally, AZD0530 (Saracatinib) , a Src kinase inhibitor, will be referenced as a secondary example of a targeted therapy disrupting cancer cell signaling and function. The principles, experimental designs, and data presented for these compounds provide a framework for understanding how a hypothetical "this compound" with a similar mechanism of action would be evaluated.

Executive Summary

The disruption of cellular homeostasis is a hallmark of cancer. Cancer cells exhibit altered metabolic, signaling, and ion-homeostatic pathways to support their rapid proliferation and survival. Targeting these unique homeostatic setpoints presents a promising therapeutic window. This technical guide provides an in-depth overview of how small molecules can be utilized to disrupt cancer cell homeostasis, using ML-133 as a primary case study. ML-133 exemplifies a novel anti-cancer strategy by modulating intracellular labile zinc, leading to cell cycle arrest. This document details its mechanism of action, presents key preclinical data in a structured format, outlines detailed experimental protocols for its evaluation, and provides visual representations of the signaling pathways involved.

Core Mechanism of Action: Disruption of Zinc Homeostasis by ML-133

ML-133 exerts its anticancer effects by reducing the concentration of intracellular labile zinc in cancer cells. This disruption of zinc homeostasis initiates a signaling cascade that ultimately leads to G1-S phase cell cycle arrest. The key molecular events are:

-

Reduction of Intracellular Labile Zinc: ML-133 acts as a zinc chelator, decreasing the pool of readily available intracellular zinc.

-

Induction of Krüppel-like Factor 4 (KLF4): The reduction in labile zinc leads to the upregulation of the transcription factor KLF4.

-

Displacement of Sp1 from the Cyclin D1 Promoter: KLF4 competes with and displaces the positive regulator Sp1 from the promoter region of the CCND1 gene, which encodes Cyclin D1.

-

Repression of Cyclin D1 Expression: The displacement of Sp1 by KLF4 leads to the transcriptional repression of Cyclin D1.

-

G1-S Phase Cell Cycle Arrest: Cyclin D1 is a critical regulator of the G1 to S phase transition in the cell cycle. Its downregulation prevents cells from entering the DNA synthesis phase, thereby inhibiting proliferation.

Quantitative Data Presentation

In Vitro Antiproliferative Activity of ML-133

| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| HT-29 | Colon Cancer | XTT Assay | ~2.5 | [1] |

In Vitro Activity of AZD0530 (Saracatinib)

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Citation |

| Src3T3 | Mouse Fibroblasts | Proliferation Assay | 0.08 | [2] |

| K562 | Leukemia | MTS Assay | 0.22 | [2][3] |

| Multiple Human Cancer Lines | Colon, Prostate, Lung | Proliferation Assay | 0.2 - 0.7 | [3][4] |

| A549 | Non-Small Cell Lung Cancer | Migration Assay | 0.14 | [2] |

| Calu-6 | Non-Small Cell Lung Cancer | Proliferation Assay | >10 | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of ML-133 in Cancer Cells

Caption: ML-133 signaling cascade in cancer cells.

Experimental Workflow for Assessing Cell Viability (MTT Assay)

Caption: A typical workflow for an MTT cell viability assay.

Signaling Pathway of AZD0530 (Src Inhibitor)

Caption: Simplified signaling pathway of the Src inhibitor AZD0530.

Experimental Protocols

Cell Viability and Proliferation: MTT Assay

This protocol is adapted for determining the cytotoxic effects of a compound like ML-133 or AZD0530.

Materials:

-

Cancer cell line of interest (e.g., HT-29 for ML-133, A549 for AZD0530)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., ML-133 or AZD0530) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]

-

MTT Addition: After incubation, add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5][6]

-

Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5][6]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background.[6]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This protocol is for quantifying apoptosis induced by a test compound.

Materials:

-

Treated and untreated cells (approximately 1-2 x 10^6 cells per sample)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.[7]

-

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]

-

Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[7]

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Measurement of Intracellular Labile Zinc

This protocol uses a zinc-sensitive fluorescent probe to measure changes in intracellular labile zinc.

Materials:

-

FluoZin-3, AM (or another suitable zinc probe)

-

Cells cultured on glass-bottom dishes

-

Hanks' Balanced Salt Solution (HBSS)

-

Zinc chloride (ZnCl2) for positive control

-

TPEN (a membrane-permeant zinc chelator) for negative control

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Probe Loading: Wash cells with HBSS. Load the cells with FluoZin-3, AM (typically 1-5 µM) in HBSS for 30 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess probe.

-

Compound Treatment: Treat the cells with the test compound (e.g., ML-133) for the desired time.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation/emission wavelengths for the probe (e.g., ~494/518 nm for FluoZin-3).

-

Controls: For calibration, determine the maximal fluorescence by adding a saturating concentration of zinc with an ionophore (e.g., pyrithione) and the minimal fluorescence by adding a strong chelator like TPEN.[9]

Western Blotting for Protein Expression

This protocol is for detecting changes in the expression of key proteins like KLF4, Cyclin D1 (for ML-133), or phosphorylated Src and FAK (for AZD0530).

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-KLF4, anti-Cyclin D1, anti-p-Src, anti-p-FAK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Conclusion

The disruption of cancer cell homeostasis is a validated and promising strategy for the development of novel anticancer therapeutics. The case of ML-133 demonstrates that targeting specific ion homeostatic mechanisms, such as intracellular zinc levels, can trigger potent and specific antitumor effects through downstream signaling cascades. The experimental protocols and data analysis frameworks presented in this guide provide a comprehensive approach for the preclinical evaluation of compounds like a hypothetical "this compound" that may act through similar mechanisms. A thorough understanding of the molecular pathways and the application of robust in vitro assays are critical for advancing such targeted therapies from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Flow cytometric measurement of labile zinc in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JH530 in Disrupting Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH530 has emerged as a potent small molecule inducer of a novel form of non-apoptotic cell death known as methuosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its role in the disruption of cellular metabolism, primarily in the context of triple-negative breast cancer (TNBC). This document details the signaling pathways implicated in this compound-induced methuosis, provides a summary of its anti-tumor efficacy, and outlines key experimental protocols for its study.

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This compound, a novel pyrimidinediamine derivative, offers a promising therapeutic strategy by inducing methuosis, a cell death pathway distinct from apoptosis. Methuosis is characterized by the hyperstimulation of macropinocytosis, leading to the accumulation of large, fluid-filled intracellular vacuoles and subsequent cell death. This process is intrinsically linked to cellular metabolism, as macropinocytosis is a critical nutrient-scavenging pathway for cancer cells. By dysregulating this process, this compound effectively turns a survival mechanism into a lethal one, highlighting a unique approach to targeting cancer cell metabolism.

Mechanism of Action: Induction of Methuosis

This compound exerts its cytotoxic effects by inducing methuosis, a process initiated by the excessive and unregulated engulfment of extracellular fluid through macropinocytosis. This leads to the formation of numerous large, single-membrane vacuoles within the cytoplasm. These vacuoles, derived from macropinosomes, fail to mature and traffic properly within the cell. Instead, they coalesce, leading to massive vacuolization that displaces the cytoplasm and organelles, ultimately resulting in a loss of metabolic capacity and rupture of the plasma membrane.[1][2][3]

The induction of methuosis by this compound is associated with the increased expression of Rab7 and Lamp1, proteins characteristic of late endosomes and lysosomes, suggesting a disruption in the endosomal-lysosomal pathway.[4]

Disruption of Cellular Metabolism

The primary metabolic disruption caused by this compound is the catastrophic failure of macropinocytosis as a nutrient-scavenging pathway. Cancer cells, particularly those with Ras mutations, rely on macropinocytosis to internalize extracellular proteins and other macromolecules, which are then degraded in lysosomes to provide essential amino acids and other nutrients to fuel their rapid growth and proliferation.

By inducing rampant, non-productive macropinocytosis, this compound is hypothesized to:

-

Deplete Cellular Energy: The continuous, uncontrolled formation of macropinosomes is an active process that consumes significant amounts of cellular energy in the form of ATP and GTP, potentially leading to an energy crisis.

-

Disrupt Nutrient Supply: While initially increasing the uptake of extracellular material, the failure of these macropinosomes to fuse with lysosomes and be processed for nutrient extraction means the cell is actively engulfing material it cannot utilize. This can lead to a state of functional starvation despite a high rate of internalization.

-

Induce Proteotoxic Stress: The accumulation of unprocessed proteins and other macromolecules within the massive vacuoles can contribute to cellular stress.

-

Compromise Cellular Homeostasis: The sheer volume of the vacuoles disrupts the normal cellular architecture and function, leading to a breakdown of essential cellular processes and a loss of metabolic capacity.

Signaling Pathway

The induction of methuosis is often linked to the hyperactivation of the Ras signaling pathway and its downstream effectors, particularly Rac1, a key regulator of actin dynamics involved in the formation of macropinosomes. While the direct molecular target of this compound has not been definitively identified in the reviewed literature, its induction of methuosis strongly suggests an interference with the signaling cascade that governs macropinocytosis.

Caption: Proposed signaling pathway for this compound-induced methuosis.

Quantitative Data

The anti-tumor effects of this compound have been quantified in both in vitro and in vivo models of triple-negative breast cancer.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Concentration (µM) | Effect |

| HCC1806 | Morphological Change | 1.0, 2.0 | Accumulation of intracellular vacuoles[4] |

| HCC1806, MDA-MB-468 | Cell Viability | 0.5, 1.0, 1.5 | Dose-dependent cell death by methuosis[4] |

| HCC1806, MDA-MB-468 | Protein Expression | 1.5 | Increased expression of Rab7 and Lamp1[4] |

| TNBC Cells | Proliferation | 1.0 | Effective suppression of proliferation[4] |

Table 2: In Vivo Efficacy of this compound in HCC1806 Xenograft Model

| Dosage | Administration Route | Dosing Schedule | Outcome |

| 2.5 mg/kg | Intraperitoneal (i.p.) | Once every 2 days for two weeks | Significant tumor regression[4] |

| 5.0 mg/kg | Intraperitoneal (i.p.) | Once every 2 days for two weeks | More apparent tumor suppressive effects[4] |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Triple-negative breast cancer cell lines (e.g., HCC1806, MDA-MB-468) and a non-tumorigenic breast epithelial cell line (e.g., 184B5) for control.

-

Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound: Dissolved in DMSO to create a stock solution and diluted in culture medium to the desired final concentrations for experiments.

In Vitro Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Morphological Analysis of Methuosis

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound at effective concentrations (e.g., 1-2 µM) for 24 hours.

-

Observe the cells under a phase-contrast microscope to visualize the formation of intracellular vacuoles.

-

For detailed imaging, fix the cells with 4% paraformaldehyde, stain with appropriate cellular markers (e.g., DAPI for nucleus, phalloidin for actin), and image using fluorescence microscopy.

Western Blot Analysis

-

Treat cells with this compound as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against proteins of interest (e.g., Rab7, Lamp1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Tumor Model

-

Subcutaneously inject TNBC cells (e.g., 5 x 10^6 HCC1806 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign mice to treatment groups (vehicle control, this compound at different doses).

-

Administer this compound or vehicle via intraperitoneal injection according to the specified schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols: Dose-Response of JH530 in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast cancer remains a significant global health challenge, with ongoing research focused on identifying novel therapeutic agents that can effectively target the molecular drivers of the disease. One such critical signaling nexus implicated in breast cancer progression, proliferation, and chemoresistance is the Signal Transducer and activator of Transcription 3 (STAT3) pathway.[1] Constitutive activation of STAT3 is a frequent occurrence in breast tumors, particularly in aggressive subtypes like triple-negative breast cancer, making it a compelling target for therapeutic intervention.[2]

This document provides a comprehensive set of protocols and application notes for characterizing the dose-response relationship of JH530, a hypothetical novel inhibitor of the STAT3 signaling pathway, in various breast cancer cell lines. The methodologies outlined herein are based on established laboratory practices for in vitro drug evaluation and can be adapted for other small molecule inhibitors.

Quantitative Data Summary

The following tables present hypothetical dose-response data for this compound in two representative breast cancer cell lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative). This data is for illustrative purposes to guide the presentation of experimental findings.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines after 72-hour Treatment

| Cell Line | Molecular Subtype | IC50 (µM) |

| MCF-7 | ER+, PR+, HER2- | 8.5 |

| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 2.1 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: Cell Viability Data for this compound in MCF-7 Cells (72-hour MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 0.1 | 98.1 ± 3.5 |

| 0.5 | 85.3 ± 5.1 |

| 1.0 | 72.6 ± 4.8 |

| 5.0 | 55.2 ± 3.9 |

| 10.0 | 41.7 ± 2.5 |

| 25.0 | 20.9 ± 1.8 |

| 50.0 | 8.3 ± 1.1 |

Table 3: Cell Viability Data for this compound in MDA-MB-231 Cells (72-hour MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 3.8 |

| 0.1 | 92.4 ± 4.1 |

| 0.5 | 70.1 ± 3.2 |

| 1.0 | 58.9 ± 2.9 |

| 2.5 | 45.6 ± 2.1 |

| 5.0 | 28.4 ± 1.7 |

| 10.0 | 15.7 ± 1.3 |

| 25.0 | 5.2 ± 0.8 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: IL-6/JAK/STAT3 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the dose-response curve of this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedures for culturing human breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Culture Medium:

-

For MCF-7: Eagle's Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

-

For MDA-MB-231: Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Humidified incubator at 37°C with 5% CO2 (for MEM) or without CO2 (for L-15)

Protocol:

-

Maintain cell cultures in T-75 flasks in a humidified incubator under the appropriate atmospheric conditions for the specific medium.[3]

-

Monitor cell confluency daily. Subculture the cells when they reach 80-90% confluency.

-

To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Gently pipette the cell suspension to create a single-cell suspension and transfer a fraction (e.g., 1:5 or 1:10 dilution) to a new flask containing fresh medium.

-

Return the flask to the incubator.

Dose-Response Determination using MTT Assay

This protocol outlines the steps to measure the cytotoxic/cytostatic effects of this compound and determine its IC50 value. The MTT assay measures cell viability based on the metabolic reduction of tetrazolium salt to formazan by viable cells.[3]

Materials:

-

Cultured breast cancer cells

-

96-well flat-bottom plates

-

This compound stock solution (e.g., in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[3] Allow cells to adhere and grow for 24 hours in the incubator.[3]

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. It is common to use a wide range of concentrations, such as nine doses separated by a 3.16-fold dilution, spanning from nanomolar to micromolar ranges (e.g., 0.1 nM to 10 µM).[4]

-

Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO, as the highest drug concentration well) and a blank control (medium only).[3]

-

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.[3]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[3]

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3] Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis and IC50 Calculation

Protocol:

-

Blank Correction: Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate Percentage Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

-

-